N-Butyl-4-(quinoxalin-6-yl)butan-1-amine
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Overview
Description
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine is a heterocyclic compound that features a quinoxaline ring attached to a butylamine chainThe quinoxaline moiety is known for its versatile pharmacological properties, making derivatives of this structure valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the butylamine chain. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Uniqueness
N-Butyl-4-(quinoxalin-6-yl)butan-1-amine is unique due to its specific structural modifications, which enhance its pharmacological profile and make it a valuable candidate for drug development. Its butylamine chain provides additional sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .
Properties
CAS No. |
59320-09-1 |
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Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-butyl-4-quinoxalin-6-ylbutan-1-amine |
InChI |
InChI=1S/C16H23N3/c1-2-3-9-17-10-5-4-6-14-7-8-15-16(13-14)19-12-11-18-15/h7-8,11-13,17H,2-6,9-10H2,1H3 |
InChI Key |
HGFBBGITDMFYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
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